![molecular formula C8H8BrN3 B14034414 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
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Overview
Description
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes a one-pot tandem cyclization/bromination process in ethyl acetate, where TBHP is the sole reagent required .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate heating.
Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization, often in solvents like toluene or ethyl acetate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position.
2-Aminopyridine: The precursor used in the synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.
N-(Pyridin-2-yl)amides: Compounds that share the pyridine ring system and have similar synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(5-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4,10H2 |
InChI Key |
XEURYBLTRIEDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)CN |
Origin of Product |
United States |
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